molecular formula C15H16O3 B6379767 4-(2-Methoxy-5-methylphenyl)-2-methoxyphenol CAS No. 1261890-75-8

4-(2-Methoxy-5-methylphenyl)-2-methoxyphenol

Cat. No.: B6379767
CAS No.: 1261890-75-8
M. Wt: 244.28 g/mol
InChI Key: WGVIFGQSBYHZRI-UHFFFAOYSA-N
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Description

4-(2-Methoxy-5-methylphenyl)-2-methoxyphenol is an organic compound characterized by its unique structure, which includes two methoxy groups and a methyl group attached to a phenyl ring

Properties

IUPAC Name

2-methoxy-4-(2-methoxy-5-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-10-4-7-14(17-2)12(8-10)11-5-6-13(16)15(9-11)18-3/h4-9,16H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVIFGQSBYHZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40685557
Record name 2',3-Dimethoxy-5'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261890-75-8
Record name 2',3-Dimethoxy-5'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxy-5-methylphenyl)-2-methoxyphenol typically involves the reaction of 2-methoxyphenol with 2-methoxy-5-methylphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxy-5-methylphenyl)-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into corresponding hydroquinones or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinones and other reduced forms.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-(2-Methoxy-5-methylphenyl)-2-methoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Methoxy-5-methylphenyl)-2-methoxyphenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Conclusion

4-(2-Methoxy-5-methylphenyl)-2-methoxyphenol is a versatile compound with significant potential in various scientific and industrial applications Its unique structure allows it to undergo a range of chemical reactions, making it valuable in organic synthesis and research

Biological Activity

4-(2-Methoxy-5-methylphenyl)-2-methoxyphenol, a compound derived from the methoxyphenol class, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes findings from various studies to elucidate its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features two methoxy groups and a methyl-substituted phenyl ring, contributing to its unique chemical reactivity and biological interactions. Its structure can be represented as follows:

C17H18O3\text{C}_{17}\text{H}_{18}\text{O}_3

Antioxidant Properties

Research indicates that compounds within the methoxyphenol family exhibit significant antioxidant activity. For instance, studies utilizing the DPPH radical-scavenging assay demonstrated that 2-methoxyphenols can effectively neutralize free radicals, suggesting a protective role against oxidative stress . The antioxidant capacity is often correlated with their structural characteristics, such as the presence of methoxy groups.

Anti-inflammatory Effects

4-(2-Methoxy-5-methylphenyl)-2-methoxyphenol has been shown to inhibit cyclooxygenase-2 (COX-2) activity. COX-2 is an enzyme involved in the inflammatory response, and its inhibition can reduce inflammation-related conditions. In vitro studies demonstrated that certain methoxyphenols, including derivatives similar to this compound, significantly reduce COX-2 gene expression in macrophage cell lines .

Antimicrobial Activity

The compound exhibits promising antimicrobial properties. A study highlighted that derivatives of methoxyphenols possess activity against various bacterial strains, indicating potential as antibacterial agents. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Potential

Preliminary studies suggest that 4-(2-Methoxy-5-methylphenyl)-2-methoxyphenol may have anticancer properties. It has shown cytotoxic effects on certain cancer cell lines, with mechanisms potentially involving apoptosis induction and cell cycle arrest . The compound's ability to modulate signaling pathways associated with cancer progression warrants further investigation.

The biological activity of 4-(2-Methoxy-5-methylphenyl)-2-methoxyphenol can be attributed to several mechanisms:

  • Radical Scavenging : The methoxy groups enhance electron donation capabilities, allowing the compound to neutralize free radicals effectively.
  • Enzyme Inhibition : By interacting with active sites on enzymes like COX-2, it reduces the production of pro-inflammatory mediators.
  • Cell Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and eventual cell death.

Case Studies and Research Findings

StudyFindings
Demonstrated antioxidant capacity via DPPH assay; significant COX-2 inhibition in RAW 264.7 cells.
Reported cytotoxic effects on cancer cell lines; potential apoptosis induction observed.
Showed antimicrobial activity against various strains; mechanism involves membrane disruption.

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